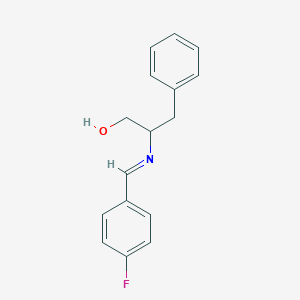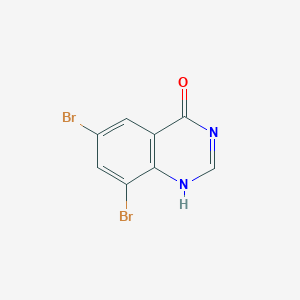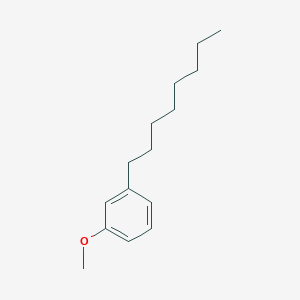
Anisole, m-octyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anisole, m-octyl-, also known as 4-methoxyoctane, is a colorless liquid with a sweet, floral odor. It is commonly used as a solvent and flavoring agent in the food industry. Anisole, m-octyl- is also used as a starting material for the synthesis of various organic compounds. In
Wirkmechanismus
Anisole, m-octyl- acts as a solvent and is involved in various chemical reactions. It has a non-polar nature, which makes it an ideal solvent for non-polar compounds. It also has a low boiling point, which makes it easy to remove from the reaction mixture.
Biochemische Und Physiologische Effekte
Anisole, m-octyl- has not been extensively studied for its biochemical and physiological effects. However, it is considered to be a relatively safe solvent and is not known to cause any significant harm to living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
Anisole, m-octyl- has several advantages as a solvent in lab experiments. It has a low boiling point, which makes it easy to remove from the reaction mixture. It is also relatively non-toxic and has a low odor, which makes it easy to work with. However, it has some limitations, such as its low polarity, which makes it unsuitable for certain reactions.
Zukünftige Richtungen
There are several future directions for the use of Anisole, m-octyl-. One potential application is in the synthesis of surfactants for use in the pharmaceutical industry. Another potential application is in the preparation of new organic compounds for use in various industries. Further research is needed to explore the potential applications of Anisole, m-octyl- in various fields.
Synthesemethoden
Anisole, m-octyl- can be synthesized through the reaction of 4-methoxyphenol with 1-bromooctane in the presence of a base such as potassium carbonate. The reaction takes place at a temperature of around 100°C and is carried out in a solvent such as dimethylformamide (DMF). The product is then purified through distillation to obtain Anisole, m-octyl- in a high yield.
Wissenschaftliche Forschungsanwendungen
Anisole, m-octyl- has been used in various scientific research applications. It is commonly used as a solvent in the synthesis of organic compounds. It is also used as a starting material for the preparation of surfactants, which are used in various industries such as cosmetics, detergents, and pharmaceuticals.
Eigenschaften
CAS-Nummer |
19177-07-2 |
|---|---|
Produktname |
Anisole, m-octyl- |
Molekularformel |
C15H24O |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
1-methoxy-3-octylbenzene |
InChI |
InChI=1S/C15H24O/c1-3-4-5-6-7-8-10-14-11-9-12-15(13-14)16-2/h9,11-13H,3-8,10H2,1-2H3 |
InChI-Schlüssel |
LEZCZXRFPAHNMF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CC(=CC=C1)OC |
Kanonische SMILES |
CCCCCCCCC1=CC(=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



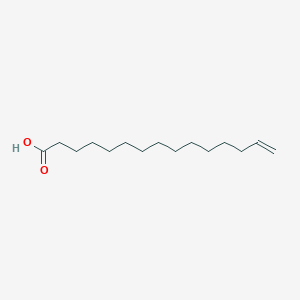
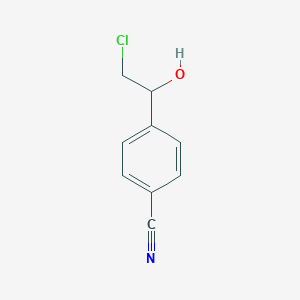
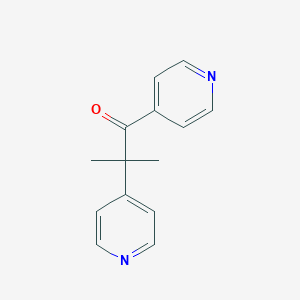
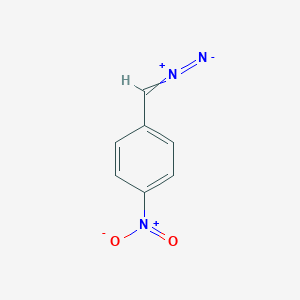
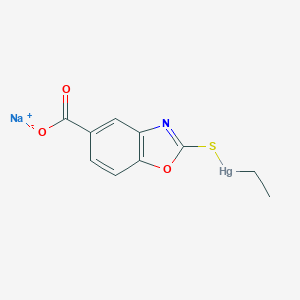
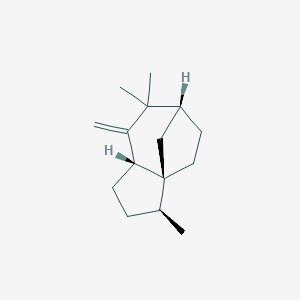
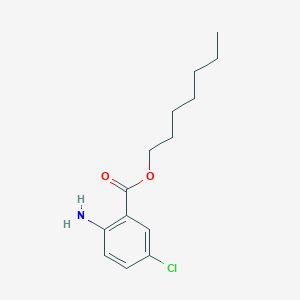
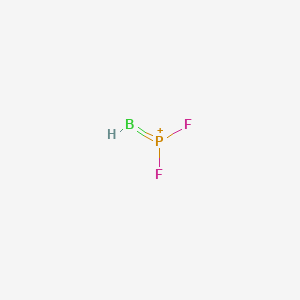
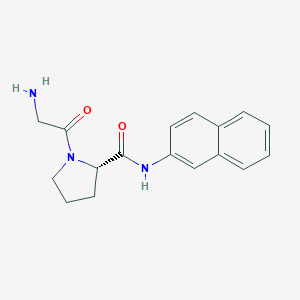
![Dimethyl (1R,2S,3S,4R,8R,9R,12R)-8-formyl-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate](/img/structure/B102623.png)

